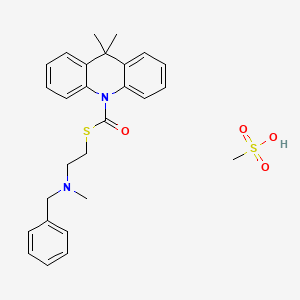
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(methyl(phenylmethyl)amino)ethyl) ester,monomethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(methyl(phenylmethyl)amino)ethyl) ester,monomethanesulfonate is a Drug / Therapeutic Agent.
Applications De Recherche Scientifique
Condensation Reactions and Mechanisms : Acridine compounds, similar to the one , are involved in various condensation reactions. For instance, Phenylsulfonylcarbanion reacts with acridine to produce methylated products, offering insights into reaction mechanisms and potential applications in synthetic chemistry (Yamamoto, Nisimura, & Nozaki, 1971).
Chemiluminescence Properties : Derivatives of acridinium, like 10-methyl-9-(phenoxycarbonyl)acridinium, have been studied for their chemiluminescent properties. These compounds show potential in developing new chemiluminescent systems with applications in analytical chemistry (Krzymiński et al., 2010).
Chemiluminescent Acridinium Compounds for Detection : Acridinium compounds linked to hydroxamic and sulphohydroxamic acids demonstrate high chemiluminescence efficiency and stability. These compounds can be used in sensitive detection methods, highlighting their utility in bioanalytical applications (Renotte, Sarlet, Thunus, & Lejeune, 2000).
Synthesis and Characterization of Acridinium Esters : Novel acridinium ester derivatives have been synthesized and characterized for their chemiluminescence under neutral conditions. Their applications in detecting hydrogen peroxide and glucose demonstrate their potential in clinical diagnostics and environmental monitoring (Nakazono et al., 2017).
Simultaneous Detection of Multiple Nucleic Acid Targets : Acridinium esters have been used as detection labels in nucleic acid probe-based systems. This has enabled simultaneous detection and quantification of multiple nucleic acid targets, proving useful in molecular diagnostics (Nelson, Cheikh, Matsuda, & Becker, 1996).
Propriétés
Numéro CAS |
38025-51-3 |
|---|---|
Nom du produit |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(methyl(phenylmethyl)amino)ethyl) ester,monomethanesulfonate |
Formule moléculaire |
C27H32N2O4S2 |
Poids moléculaire |
512.7 g/mol |
Nom IUPAC |
S-[2-[benzyl(methyl)amino]ethyl] 9,9-dimethylacridine-10-carbothioate;methanesulfonic acid |
InChI |
InChI=1S/C26H28N2OS.CH4O3S/c1-26(2)21-13-7-9-15-23(21)28(24-16-10-8-14-22(24)26)25(29)30-18-17-27(3)19-20-11-5-4-6-12-20;1-5(2,3)4/h4-16H,17-19H2,1-3H3;1H3,(H,2,3,4) |
Clé InChI |
SWSUPUINLLOFQE-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)CC4=CC=CC=C4)C.CS(=O)(=O)O |
SMILES canonique |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)CC4=CC=CC=C4)C.CS(=O)(=O)O |
Apparence |
Solid powder |
Autres numéros CAS |
38025-51-3 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(methyl(phenylmethyl)amino)ethyl) ester,monomethanesulfonate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



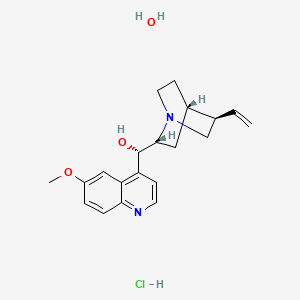
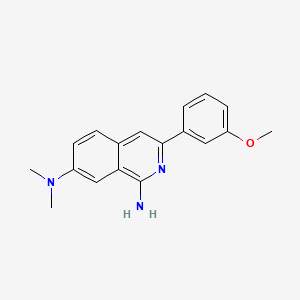
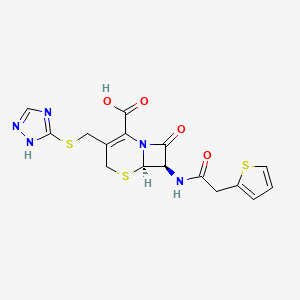
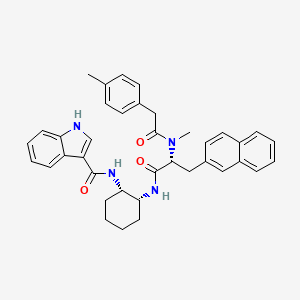
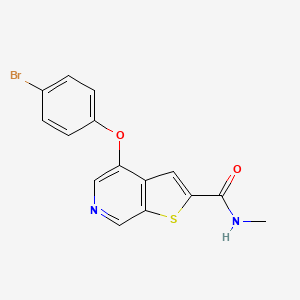
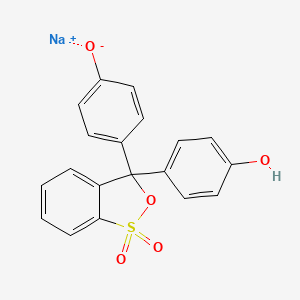
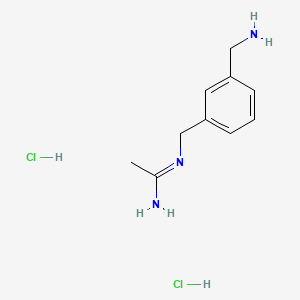
![3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid](/img/structure/B1663836.png)
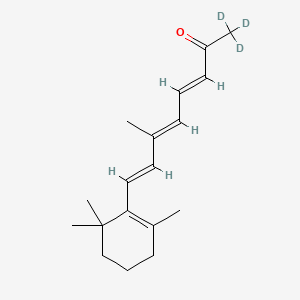
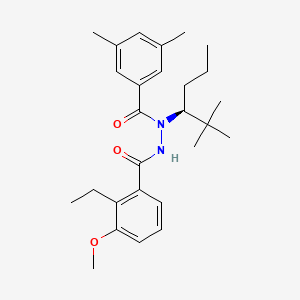
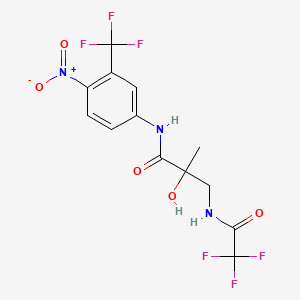
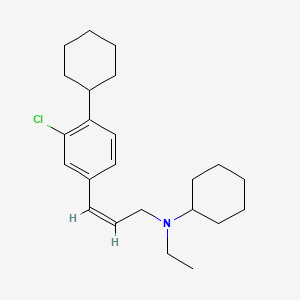
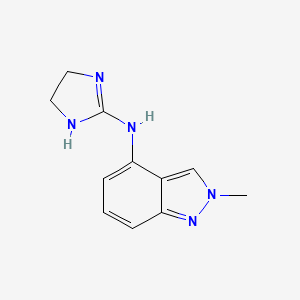
![Pyridine, 4-[2-(4-fluorophenyl)-5-(1-methyl-4-piperidinyl)-1H-pyrrol-3-yl]-](/img/structure/B1663845.png)